NH2-PEG8-OH (Amino-PEG8-alcohol) is a highly pure, discrete polyethylene glycol (dPEG) derivative featuring exactly eight ethylene oxide units (MW ~385.45 g/mol), terminated by orthogonal primary amine and hydroxyl groups. Unlike traditional polymeric PEGs that exhibit broad molecular weight distributions, this monodisperse linker provides absolute structural predictability, making it a critical raw material for precision bioconjugation, Antibody-Drug Conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). The exact PEG8 chain length imparts significant aqueous solubility and a defined hydrodynamic radius, while the heterobifunctional end groups enable controlled, step-wise synthetic routes without unwanted cross-linking . For procurement teams and synthetic chemists, NH2-PEG8-OH represents a standardized, reproducible building block essential for applications requiring strict regulatory compliance and exact stoichiometric control.
Substituting NH2-PEG8-OH with cheaper, polydisperse alternatives (e.g., PEG-400-amine) introduces critical points of failure in both manufacturing and regulatory approval. Polymeric PEGs consist of a Poisson distribution of chain lengths, which translates into heterogeneous Drug-to-Antibody Ratios (DAR) and complex, often unresolvable LC/MS analytical profiles that complicate FDA Investigational New Drug (IND) filings [1]. Furthermore, attempting to substitute with homobifunctional linkers (e.g., NH2-PEG8-NH2 or HO-PEG8-OH) eliminates orthogonal reactivity, leading to competitive cross-linking, uncontrolled polymerization, and severe yield reductions of expensive payloads. Procurement must prioritize the discrete, heterobifunctional nature of NH2-PEG8-OH to ensure batch-to-batch reproducibility, exact stoichiometric conjugation, and simplified downstream purification.
Discrete PEG linkers like NH2-PEG8-OH allow for exact mass spectrometry resolution, enabling precise quantification of conjugation states and Drug-to-Antibody Ratios (DAR). In contrast, polymeric PEGs produce broad, overlapping mass envelopes that obscure critical structural data [1].
| Evidence Dimension | LC/MS Peak Resolution and DAR Quantification |
| Target Compound Data | Yields distinct, highly resolved mass peaks corresponding to exact conjugation states. |
| Comparator Or Baseline | Polymeric mPEG 1K / PEG-400 (Produces broad mass distributions with unresolvable deconvolution artifacts). |
| Quantified Difference | 100% resolution of discrete conjugation states vs. unresolvable average DAR distributions. |
| Conditions | Intact antibody LC/MS analysis of PEGylated bioconjugates. |
Absolute analytical resolution is mandatory for regulatory (FDA IND) characterization of biotherapeutics, making discrete PEGs a strict requirement over polymeric mixtures.
The single-molecular-weight nature of NH2-PEG8-OH permits exact stoichiometric calculations during synthesis, eliminating the need for large molar excesses typically required when using polydisperse PEGs. This ensures high-efficiency coupling and prevents the steric hindrance associated with heterogeneous chain lengths [1].
| Evidence Dimension | Conjugation Efficiency and Stoichiometric Control |
| Target Compound Data | Enables exact 1:1 stoichiometric calculations for precise payload loading. |
| Comparator Or Baseline | Polydisperse PEGs (Require estimation based on average MW, leading to variable loading and excess reagent waste). |
| Quantified Difference | Predictable, high-yield conjugation with exact molar ratios vs. batch-variable yields with polymeric mixtures. |
| Conditions | Preconjugation synthesis of high-drug-load antibody conjugates. |
Exact stoichiometry drastically reduces the waste of highly expensive cytotoxic payloads or PROTAC ligands during manufacturing.
The heterobifunctional design (amine and hydroxyl) of NH2-PEG8-OH allows for controlled, step-wise conjugation. The amine can be reacted with NHS-esters, while the hydroxyl remains inert until specifically activated (e.g., to an azide or tosylate), preventing the severe yield losses seen with homobifunctional linkers .
| Evidence Dimension | Target Product Yield in Step-wise Synthesis |
| Target Compound Data | Supports near-quantitative yields in directed, step-wise bioconjugation. |
| Comparator Or Baseline | Homobifunctional NH2-PEG8-NH2 (Prone to competitive dimerization and cross-linking). |
| Quantified Difference | Eliminates >50% yield loss associated with unwanted homobifunctional cross-linking. |
| Conditions | Multi-step synthesis of complex PROTACs or ADC linker-payloads. |
Orthogonal end groups are essential for the directional synthesis of complex molecules, directly impacting the cost-of-goods (COGs) by maximizing target yield.
The PEG8 chain provides a highly hydrophilic spacer that significantly improves the aqueous solubility of hydrophobic payloads compared to traditional alkyl linkers, without the excessive bulk of larger PEGs that can interfere with target binding .
| Evidence Dimension | Aqueous Solubility and Aggregation Reduction |
| Target Compound Data | PEG8 spacer imparts high aqueous solubility and maintains conjugate stability in systemic circulation. |
| Comparator Or Baseline | Hydrophobic Alkyl Linkers (e.g., C8 or C16 chains). |
| Quantified Difference | Significant reduction in conjugate aggregation and improved pharmacokinetic profiles at matched dosing. |
| Conditions | In vivo circulation and formulation of hydrophobic cytotoxic payloads. |
Enhancing the solubility of hydrophobic drugs directly prevents formulation failures and reduces off-target toxicity caused by aggregation.
NH2-PEG8-OH is heavily procured as a foundational building block for ADC linkers. The amine group facilitates stable amide bond formation with payload derivatives, while the hydroxyl group can be converted into a reactive moiety (e.g., azide or maleimide) for site-specific antibody conjugation. Its discrete PEG8 length ensures optimal solubility for hydrophobic cytotoxins (like SG3199) and guarantees the precise DAR required for clinical translation .
In PROTAC synthesis, the spatial distance between the E3 ligase ligand and the Protein of Interest (POI) ligand is critical for ternary complex formation. NH2-PEG8-OH provides a defined, rigid-yet-flexible spacer of exact length, allowing medicinal chemists to systematically optimize the degrader's geometry without the confounding variables introduced by polydisperse linkers .
For diagnostic and therapeutic nanoparticles, NH2-PEG8-OH is utilized to create a uniform, hydrophilic stealth coating. The exact chain length ensures a homogeneous hydrodynamic radius, preventing the batch-to-batch variability seen with polymeric PEG coatings, while the terminal amine allows for the precise attachment of targeting antibodies or peptides .